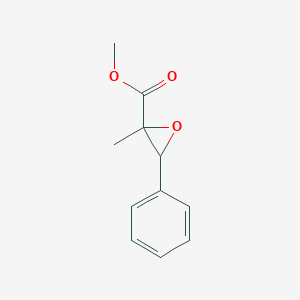

Methyl-2-methyl-3-phenylglycidate

Descripción general

Descripción

Métodos De Preparación

La síntesis de glicidato de metilo BMK típicamente implica la condensación de benzaldehído con cloropropionato de metilo en presencia de etóxido de sodio a un rango de temperatura de 0-10°C . Esta reacción forma el anillo glicidato, que es una característica estructural clave del compuesto. Los métodos de producción industrial a menudo utilizan procesos de múltiples pasos que involucran precursores disponibles comercialmente y pueden incluir metodologías alternativas utilizando diferentes reactivos y condiciones de reacción .

Análisis De Reacciones Químicas

El glicidato de metilo BMK experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: Convierte el glicidato de metilo BMK en fenil-2-propanona (P2P) utilizando agua como reactivo.

Adición nucleofílica: El anillo epóxido en el glicidato de metilo BMK puede sufrir reacciones de adición nucleofílica, lo que lleva a la formación de varios compuestos funcionalizados.

Esterificación: El grupo carboxilato puede participar en reacciones de esterificación para formar diferentes ésteres.

Los reactivos comunes utilizados en estas reacciones incluyen agua para la hidrólisis, nucleófilos para las reacciones de adición y alcoholes para la esterificación. Los principales productos formados a partir de estas reacciones son fenil-2-propanona, derivados funcionalizados y ésteres, respectivamente.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Methyl-2-methyl-3-phenylglycidate serves as a precursor in several synthetic pathways:

- Synthesis of Phenylacetone : It is utilized as a key intermediate in the synthesis of phenylacetone, which is significant in the production of various pharmaceuticals and illicit drugs .

- Chiral Synthesis : The compound's ability to yield enantiomerically pure products makes it valuable in producing chiral compounds for pharmaceutical applications. For instance, (2R,3S)-3-phenylglycidic acid methyl ester has been synthesized using microbial biocatalysis .

Pharmaceutical Research

The hydrolysis products of this compound have shown promising biological activities:

- Biocatalysis : The hydrolysis of this compound can be catalyzed by microorganisms such as Pseudomonas putida, leading to products with enantioselective properties that are useful in drug development.

- Drug Development : Its derivatives are being investigated for potential therapeutic applications, particularly as intermediates in the synthesis of anti-cancer agents like Taxol .

Case Studies

Several studies highlight the efficacy and versatility of this compound:

- Chemoenzymatic Synthesis of Taxol’s C-13 Side Chain :

- Enantioselective Hydrolysis :

Mecanismo De Acción

El mecanismo de acción del glicidato de metilo BMK implica principalmente su conversión en fenil-2-propanona (P2P) a través de la hidrólisis . Esta conversión se ve facilitada por la presencia de agua, que rompe el anillo glicidato y forma P2P. Los objetivos moleculares y las vías involucradas en este proceso incluyen el anillo epóxido y el grupo carboxilato, que son características estructurales clave del compuesto .

Comparación Con Compuestos Similares

El glicidato de metilo BMK es similar a otros ésteres glicídicos, como el glicidato de etilo BMK y la sal sódica del ácido glicídico BMK . Estos compuestos comparten un grupo funcional glicidato similar y también se pueden convertir en fenil-2-propanona (P2P) a través de la hidrólisis . El glicidato de metilo BMK es único debido a su grupo éster metílico específico, que confiere reactividad y funcionalidad distintas en comparación con sus contrapartes de etilo y sal sódica .

Compuestos similares incluyen:

- Glicidato de etilo BMK (2-metil-3-feniloxirano-2-carboxilato de etilo)

- Sal sódica del ácido glicídico BMK (2-metil-3-feniloxirano-2-carboxilato de sodio)

Estos compuestos exhiben un comportamiento químico similar pero difieren en sus grupos éster, lo que influye en su reactividad y aplicaciones .

Actividad Biológica

Methyl-2-methyl-3-phenylglycidate is an organic compound that belongs to the glycidate family, characterized by its epoxide functional group. This compound has garnered attention in various fields, particularly in pharmaceutical research and organic synthesis, due to its potential biological activities and applications.

- Chemical Formula : CHO

- Molecular Weight : 192.21 g/mol

- Structure : Contains a methyl group and a phenyl group attached to a glycidate structure.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly through its hydrolysis products. The hydrolysis of this compound yields (2R, 3S)-3-phenylglycidic acid, which has demonstrated enantioselective properties when catalyzed by microorganisms such as Pseudomonas putida . This suggests potential applications in biocatalysis and pharmaceutical development.

-

Enzymatic Hydrolysis :

- The compound interacts with enzymes that facilitate its conversion into biologically active forms. Studies have shown that the hydrolysis process can lead to the formation of products with significant biological relevance.

- For instance, the enzyme Epoxide Hydrolase from Galactomyces geotrichum has been shown to effectively convert this compound into its corresponding acid with high enantioselectivity .

- Biocatalytic Applications :

Case Study 1: Enantioselective Hydrolysis

A study investigated the use of Galactomyces geotrichum ZJUTZQ200 for the bioresolution of racemic ethyl 3-phenylglycidate. The results indicated:

- Conversion Rate : Over 99% after 8 hours.

- Enantiomeric Excess (e.e.) : Greater than 95%, demonstrating the strain's specificity towards phenylglycidate compounds .

Case Study 2: Pharmaceutical Synthesis

The hydrolysis of this compound was explored for its potential in synthesizing drug precursors. The successful conversion facilitated the production of optically pure intermediates necessary for synthesizing complex pharmaceuticals, showcasing its utility in drug development .

Comparative Analysis

The following table summarizes the key features and differences between this compound and related compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | CHO | Contains both methyl and phenyl groups; epoxide structure |

| Methyl 3-phenylglycidate | CHO | Lacks a methyl group at the 2-position |

| Ethyl 3-methyl-3-phenylglycidate | CHO | Ethyl group instead of methyl |

| Methyl 2-hydroxy-2-methyl-3-phenyloxybutanoate | CHO | Hydroxyl substitution at the 2-position |

Propiedades

IUPAC Name |

methyl 2-methyl-3-phenyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(10(12)13-2)9(14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPPKJUXIISPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345677 | |

| Record name | Methyl 2-methyl-3-phenyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80532-66-7 | |

| Record name | Methyl 2-methyl-3-phenyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.